



Application of Glycol Monostearate as a Processing Aid in Polymer Extrusion

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Glycol monostearate (GMS), also known as glycerol monostearate, is a versatile and widely utilized processing aid in the polymer industry.[1][2] Derived from the esterification of glycerol with stearic acid, this non-toxic, waxy substance offers a range of benefits during polymer extrusion and for the final product properties.[1][2] Its primary functions include acting as an internal lubricant, anti-static agent, and mold release agent, which collectively improve processability, enhance surface finish, and modify the physical properties of various polymers. [1][3][4]

Key Functions in Polymer Extrusion

Glycol monostearate's efficacy as a processing aid stems from its amphiphilic nature, possessing both polar (hydroxyl) and non-polar (fatty acid chain) moieties. This structure allows it to perform several functions within the polymer matrix and at the interface with processing equipment.

• Internal Lubrication: GMS reduces the friction between polymer chains, thereby lowering the melt viscosity of the resin.[1][2] This leads to improved flowability, reduced processing temperatures, and lower energy consumption during extrusion.[2] This is particularly beneficial in the processing of rigid polymers like PVC.[1][3]



- Anti-static Agent: By migrating to the polymer surface, GMS can attract moisture from the
 atmosphere, creating a conductive layer that dissipates static charges.[2] This is crucial for
 applications where static build-up can attract dust or pose a hazard, such as in packaging
 films for electronics.
- Mold Release and Anti-blocking: GMS acts as a release agent, preventing the polymer melt from sticking to metal surfaces of the extruder and die.[4] In film applications, it also functions as an anti-blocking agent, preventing layers of film from adhering to each other after extrusion.[2]
- Dispersing Aid: GMS can aid in the dispersion of other additives, such as pigments and fillers, within the polymer matrix, leading to a more homogeneous final product.

Data Presentation: Quantitative Effects of Glycol Monostearate

The following tables summarize the typical quantitative effects of **glycol monostearate** on key polymer properties. The exact values can vary depending on the base polymer, GMS concentration, and processing conditions.

Table 1: Effect of Glycol Monostearate on Melt Flow Index (MFI)

Polymer	GMS Concentration (wt%)	MFI (g/10 min)	Test Conditions
LDPE	0	2.0	190°C / 2.16 kg
1	2.5	190°C / 2.16 kg	
2	3.2	190°C / 2.16 kg	
PP	0	3.0	230°C / 2.16 kg
0.5	3.8	230°C / 2.16 kg	
1.0	4.5	230°C / 2.16 kg	

Table 2: Influence of Glycol Monostearate on Mechanical Properties of Polypropylene



GMS Concentration (wt%)	Tensile Strength (MPa)	Elongation at Break (%)
0	34	400
0.5	33	420
1.0	32	450
2.0	30	500

Table 3: Impact of Glycol Monostearate on Surface Resistivity of Polyethylene Film

GMS Concentration (wt%)	Surface Resistivity (Ω/sq)	
0	> 1014	
0.5	10 ¹² - 10 ¹³	
1.0	1011 - 1012	
2.0	1010 - 1011	

Experimental Protocols

Protocol 1: Evaluation of Glycol Monostearate as an Internal Lubricant via Melt Flow Index (MFI) Testing

This protocol details the procedure for determining the effect of GMS on the melt flow rate of a thermoplastic polymer, following the principles of ASTM D1238.

- 1. Materials and Equipment:
- Thermoplastic polymer resin (e.g., LDPE, PP) in pellet or powder form.
- Glycol Monostearate (GMS) powder.
- Twin-screw or single-screw extruder.
- Melt Flow Indexer (Plastometer) conforming to ASTM D1238.[5][6]



- Analytical balance.
- · Stopwatch.
- 2. Preparation of Polymer-GMS Blends:
- Dry the polymer resin and GMS to remove any residual moisture, following the manufacturer's recommendations.
- Prepare masterbatches with varying concentrations of GMS (e.g., 0.5%, 1.0%, 2.0% by weight).
- Melt-blend the polymer and GMS masterbatches using an extruder to ensure homogeneous dispersion.
- Pelletize the extruded strands and allow them to cool.
- 3. MFI Measurement Procedure (ASTM D1238):
- Set the temperature of the MFI apparatus to the standard for the polymer being tested (e.g., 190°C for polyethylene).[5]
- Once the temperature has stabilized, load a specified amount of the polymer-GMS blend (typically 3-8 grams) into the barrel.[7]
- Insert the piston and allow the material to preheat for a specified time (e.g., 6-8 minutes).
- Place the specified weight on the piston to force the molten polymer through the die.
- After a steady flow is established, collect extrudate samples at fixed time intervals.
- Weigh the collected samples and calculate the MFI in grams per 10 minutes.
- Repeat the measurement for each GMS concentration and a control sample (0% GMS).

Protocol 2: Assessment of Glycol Monostearate's Effect on Tensile Properties

Methodological & Application





This protocol describes the methodology for evaluating the impact of GMS on the tensile strength and elongation of an extruded polymer film, based on ASTM D638.[3][8]

- 1. Materials and Equipment:
- Extruded polymer films with varying GMS concentrations.
- Universal Testing Machine (UTM) with appropriate grips and load cell.
- Extensometer (optional, for precise strain measurement).
- Die cutter for preparing dumbbell-shaped test specimens according to ASTM D638 Type IV.
 [1]
- 2. Specimen Preparation:
- Produce thin films of the polymer-GMS blends using a cast or blown film extrusion line.
- Condition the films at standard laboratory conditions (23 \pm 2°C and 50 \pm 5% relative humidity) for at least 40 hours.
- Use the die cutter to prepare at least five dumbbell-shaped specimens from each film sample.
- 3. Tensile Testing Procedure (ASTM D638):
- Set the crosshead speed of the UTM according to the standard for the material being tested.
- Secure a test specimen in the grips of the UTM.
- Attach the extensometer to the gauge length of the specimen, if used.
- Start the test and record the force and elongation data until the specimen fractures.
- Calculate the tensile strength at break and the percentage elongation at break.
- Repeat the test for all specimens and calculate the average and standard deviation for each GMS concentration.



Protocol 3: Determination of Anti-static Properties through Surface Resistivity Measurement

This protocol outlines the procedure for measuring the surface resistivity of polymer films containing GMS, in accordance with ASTM D257.[9][10][11]

- 1. Materials and Equipment:
- Extruded polymer films with varying GMS concentrations.
- Surface resistivity meter with a concentric ring electrode.
- Controlled environment chamber (for temperature and humidity control).
- 2. Measurement Procedure (ASTM D257):
- Condition the film samples in the controlled environment chamber at specified temperature and humidity for at least 24 hours.
- Place a film sample on a clean, insulating surface.
- Place the concentric ring electrode firmly on the surface of the film.
- Apply a specified DC voltage (e.g., 100V or 500V) for a set period (e.g., 60 seconds).
- Measure the resistance and use the meter's conversion factor to determine the surface resistivity in ohms per square (Ω/sq).[9]
- Repeat the measurement at multiple locations on each film and for each GMS concentration.

Visualizations

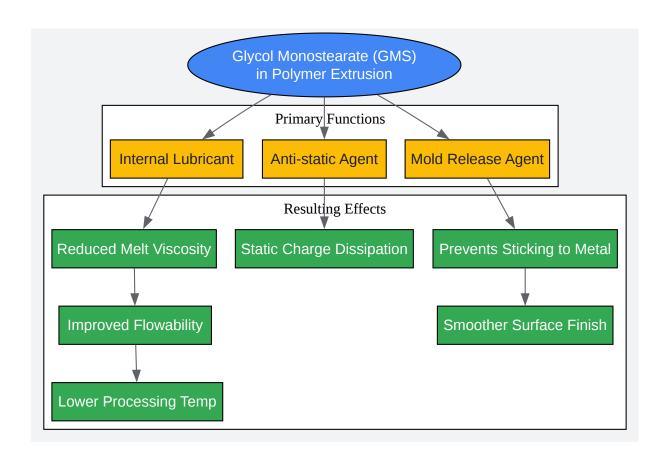




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Caption: Experimental workflow for evaluating GMS as a processing aid.





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Caption: Logical relationships of GMS functions in polymer extrusion.

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- To cite this document: BenchChem. [Application of Glycol Monostearate as a Processing Aid in Polymer Extrusion]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086595#application-of-glycol-monostearate-as-a-processing-aid-in-polymer-extrusion]

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